

Application Notes and Protocols for Induction of Arrhythmia in Etripamil Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols utilized to induce arrhythmias in clinical studies of **etripamil**, a novel, intranasally administered, fast-acting L-type calcium channel blocker. The methodologies detailed below are synthesized from protocols employed in key clinical trials designed to evaluate the efficacy and safety of **etripamil** for the acute termination of paroxysmal supraventricular tachycardia (PSVT) and for rate control in atrial fibrillation with rapid ventricular rate (AFib-RVR).

Mechanism of Action of Etripamil

Etripamil functions by selectively blocking L-type calcium channels, which are crucial for the electrical conduction system of the heart.[1] By inhibiting these channels, particularly in the atrioventricular (AV) node, **etripamil** slows electrical conduction and prolongs the refractory period.[2] This action disrupts the re-entrant circuits that are the underlying cause of most PSVTs, such as atrioventricular nodal re-entrant tachycardia (AVNRT) and atrioventricular re-entrant tachycardia (AVRT), thereby restoring normal sinus rhythm.[3][4]



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Caption: Etripamil's mechanism of action.

Experimental Protocols for Arrhythmia Induction

The induction of arrhythmias in a controlled setting is critical for evaluating the efficacy of antiarrhythmic drugs. The following protocols are based on methodologies used in electrophysiology studies (EPS) during **etripamil** clinical trials.

Protocol 1: Induction of Paroxysmal Supraventricular Tachycardia (PSVT)

This protocol was central to early phase trials like the NODE-1 study to assess the dose-response and efficacy of **etripamil** in a controlled environment.[5]

Objective: To reliably and safely induce sustained atrioventricular nodal-dependent SVT.

Procedure:

- Catheter Placement: Multipolar electrode catheters are inserted via femoral venous access
 and positioned under fluoroscopic guidance at key intracardiac locations, including the high
 right atrium (HRA), His-bundle region (HIS), and right ventricular apex (RVA). A coronary
 sinus (CS) catheter is also placed to assess retrograde atrial activation.
- Baseline Electrophysiologic Measurements: Standard measurements are taken to assess baseline cardiac conduction intervals (e.g., AH and HV intervals).
- Programmed Electrical Stimulation:
 - Incremental Atrial Pacing: Pacing is initiated from the HRA at a cycle length just shorter than the intrinsic sinus rhythm and progressively decreased to determine the Wenckebach cycle length.
 - Atrial Extrastimulus Testing: A train of 8 paced beats (S1) at a fixed cycle length (e.g., 600 ms and 400 ms) is delivered, followed by a premature extrastimulus (S2). The S1-S2 coupling interval is progressively shortened until atrial refractoriness is reached. This is repeated with double and triple extrastimuli (S3, S4) if necessary.

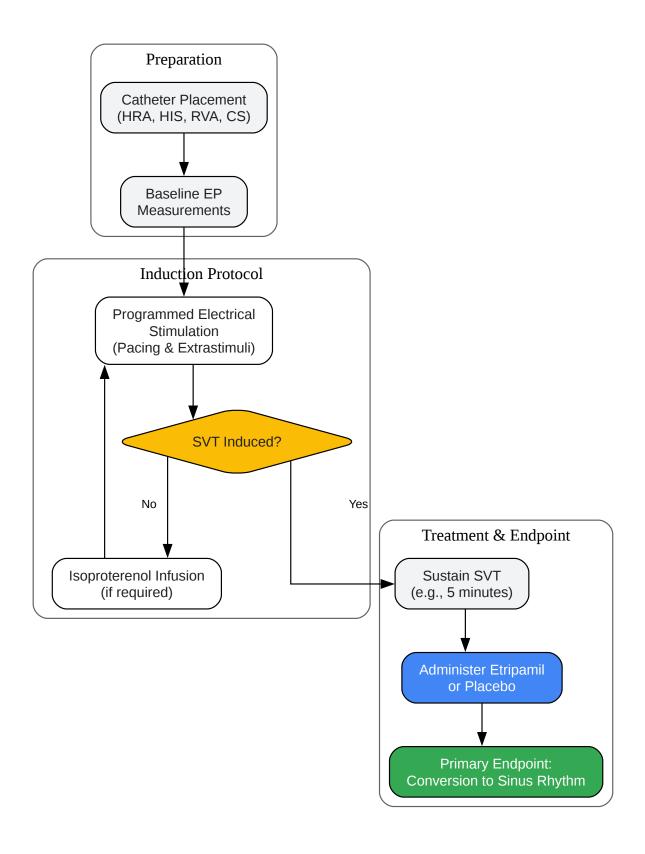






- Burst Atrial Pacing: Rapid atrial pacing for several seconds at cycle lengths down to 200 ms is performed to facilitate arrhythmia induction.
- Pharmacological Provocation (if necessary): If SVT is not inducible with programmed stimulation alone, an infusion of isoproterenol (1-4 mcg/min) is administered to increase sympathetic tone and facilitate AV nodal conduction, making the induction of re-entrant tachycardias more likely.
- Confirmation of Sustained SVT: The induced arrhythmia is confirmed as a sustained (typically lasting at least 5 minutes) atrioventricular nodal-dependent SVT before the administration of the study drug.





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Caption: Workflow for PSVT induction in a clinical setting.



Protocol 2: Management of Spontaneous Atrial Fibrillation with Rapid Ventricular Rate (AFib-RVR)

In studies like ReVeRA-201, the focus was not on inducing AFib, but on treating patients presenting with spontaneous AFib-RVR. However, for preclinical or mechanistic studies, AFib can be induced using the following protocol.

Objective: To induce sustained atrial fibrillation.

Procedure:

- Catheter Placement: Similar to the PSVT protocol, catheters are placed in the high right atrium and coronary sinus.
- Induction Technique:
 - Rapid Atrial Burst Pacing: The primary method for AFib induction is burst pacing from the right atrium or coronary sinus. This involves delivering trains of stimuli at very short cycle lengths (e.g., decreasing from 200 ms down to refractoriness) for several seconds.
 - Incremental Pacing: A stepwise increase in pacing rate can also be used to provoke AFib.
- Endpoint: The endpoint for induction is the initiation of sustained AF, defined as a continuous, irregular atrial rhythm lasting for a prespecified duration (e.g., >30 seconds).

Summary of Quantitative Data from Etripamil Clinical Trials

The following tables summarize the key efficacy and safety data from major clinical trials of **etripamil**.

Table 1: Efficacy of Etripamil in Terminating PSVT



Clinical Trial	Dose of Etripamil	Placebo Conversion Rate	Etripamil Conversion Rate	Time Point	Statistical Significanc e
NODE-1	70 mg	35%	87%	15 minutes	p < 0.05
105 mg	35%	75%	15 minutes	p < 0.05	
140 mg	35%	95%	15 minutes	p < 0.05	
NODE-301	70 mg	34.7%	53.7%	30 minutes	p = 0.02
RAPID	70 mg	31.2%	64.3%	30 minutes	p < 0.001
Meta- Analysis	70 mg	27.7%	52.3%	30 minutes	RR 1.80

Table 2: Efficacy of Etripamil for Rate Control in AFib-

RVR

Clinical Trial	Dose of Etripamil	Outcome Measure	Placebo Result	Etripamil Result	Time Point
ReVeRA-201	70 mg	Mean Ventricular Rate Reduction	-	-29.91 bpm	60 minutes
% Patients with >20% Rate Reduction	0%	67%	60 minutes		
Median Time to Max Rate Reduction	-	13 minutes	-	_	

Table 3: Common Adverse Events Associated with Etripamil (70 mg)

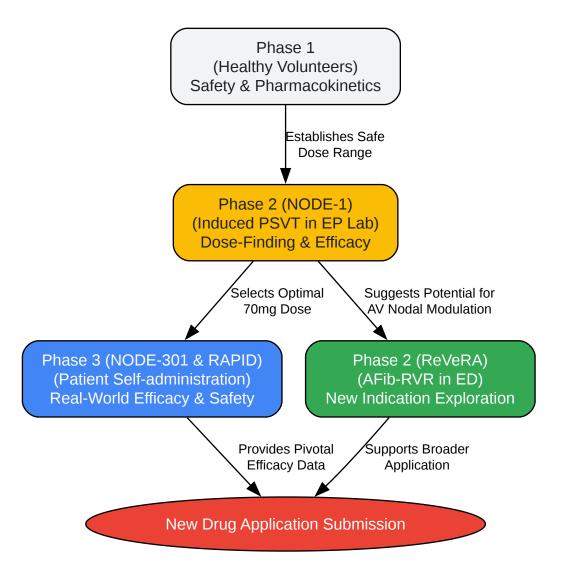


Adverse Event	Frequency in Etripamil Group	Frequency in Placebo Group	
Nasal Discomfort/Irritation	~20-23%	Lower	
Nasal Congestion	~8-13%	Lower	
Rhinorrhea	~9%	Lower	
Epistaxis (Nosebleed)	~6.5%	0%	
Frequencies are approximate and vary across studies.			
Adverse events were generally reported as mild and transient.			

Logical Relationships in Etripamil Clinical Development

The clinical development of **etripamil** followed a logical progression from establishing the mechanism and dose in a controlled setting to evaluating its use by patients in a real-world environment.





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Caption: Logical flow of etripamil's clinical trial program.

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